Product packaging for SDZ 220-581(Cat. No.:CAS No. 174575-17-8)

SDZ 220-581

Cat. No.: B1662210
CAS No.: 174575-17-8
M. Wt: 369.73 g/mol
InChI Key: VBRJFXSFCYEZMQ-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

SDZ 220-581 is a potent and selective competitive antagonist of the N-Methyl-D-Aspartate (NMDA) receptor, with a pKi value of 7.7 [ 1 ]. Its mechanism of action involves competitively binding to the glutamate site on the NMDA receptor complex, thereby blocking receptor overactivation [ 2 ]. A key feature of this compound is its excellent central nervous system (CNS) availability following oral administration, making it a valuable tool for in vivo research [ 1 ]. This is demonstrated by its efficacy in protecting against maximal electroshock (MES)-induced seizures in mice, with an ED50 of less than 3.2 mg/kg upon oral dosing [ 1 ][ 3 ]. The time-course of this protective effect is characterized by a rapid onset and a long duration of action [ 3 ]. Beyond epilepsy research, this compound is utilized in studies investigating the role of glutamate-mediated excitotoxicity in neurodegenerative disorders such as Alzheimer's and Parkinson's disease [ 5 ]. It has also been shown to disrupt prepulse inhibition (PPI) and increase locomotor activity in rodent models, effects that are relevant to the study of neuropsychiatric conditions like schizophrenia [ 8 ]. The compound has a molecular weight of 369.74 and the chemical name (S)-α-Amino-2'-chloro-5-(phosphonomethyl)[1,1'-biphenyl]-3-propanoic acid [ 1 ]. It is supplied with a purity of ≥98% and is sold for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17ClNO5P B1662210 SDZ 220-581 CAS No. 174575-17-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClNO5P/c17-14-4-2-1-3-13(14)12-6-10(8-15(18)16(19)20)5-11(7-12)9-24(21,22)23/h1-7,15H,8-9,18H2,(H,19,20)(H2,21,22,23)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRJFXSFCYEZMQ-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)CP(=O)(O)O)CC(C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)CP(=O)(O)O)C[C@@H](C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClNO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301146157
Record name (αS)-α-Amino-2′-chloro-5-(phosphonomethyl)[1,1′-biphenyl]-3-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301146157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174575-17-8
Record name (αS)-α-Amino-2′-chloro-5-(phosphonomethyl)[1,1′-biphenyl]-3-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174575-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alpha-amino-2'-chloro-5-(phosphonomethyl)(1,1'-biphenyl)-3-propanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174575178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (αS)-α-Amino-2′-chloro-5-(phosphonomethyl)[1,1′-biphenyl]-3-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301146157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 174575-17-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preclinical Efficacy and Neurobiological Effects of Sdz 220 581

Neuroprotective Applications of SDZ 220-581 in Models of Excitotoxicity

Excitotoxicity, a pathological process by which nerve cells are damaged or killed by excessive stimulation by excitatory neurotransmitters like glutamate (B1630785), is a major contributor to neuronal loss in various neurological conditions. nih.gov The ability of this compound to antagonize NMDA receptors, which are central to excitotoxic pathways, has been a key focus of research. nih.govresearchgate.net

Quinolinic acid is an endogenous metabolite that can act as an NMDA receptor agonist, leading to excitotoxic neuronal damage. adooq.comresearchgate.net Preclinical studies have demonstrated the neuroprotective capabilities of this compound against this form of neurotoxicity. In rat models, administration of this compound was shown to reduce the extent of striatal lesions induced by quinolinic acid. nih.gov Notably, research indicates that (sub)chronic administration of this compound does not diminish its capacity to protect against quinolinic acid-induced neurotoxicity. nih.gov This sustained efficacy suggests that tolerance to the neuroprotective effects of the compound did not develop under the tested conditions. nih.gov

Cerebral ischemia, characterized by insufficient blood flow to the brain, triggers a cascade of events leading to neuronal death, with excitotoxicity playing a crucial role. nih.govgoogle.com this compound has been investigated for its potential to mitigate ischemic brain damage. In a rat model of focal cerebral ischemia known as middle cerebral artery occlusion (MCAO), this compound demonstrated a capacity to reduce the resulting infarct size. nih.gov When administered after the ischemic event, the compound provided a 20-30% reduction in infarct size, highlighting its neuroprotective potential in the context of stroke. nih.gov

Assessment of this compound in Seizure Models

The role of NMDA receptors in the initiation and propagation of seizure activity has made them a target for anticonvulsant therapies. nih.gov this compound has been extensively evaluated in models of epilepsy.

The maximal electroshock seizure (MES) test is a standard preclinical model used to identify compounds with anticonvulsant properties. This compound has consistently shown robust, dose-dependent protection against MES-induced seizures in both mice and rats. medchemexpress.comnih.govmedchemexpress.eu Studies report that oral administration of the compound can achieve full protection in this model. probechem.comnih.gov This potent anticonvulsant activity underscores its efficacy in controlling generalized tonic-clonic seizures. medchemexpress.comglpbio.com

Anticonvulsant Efficacy of this compound in MES Model
Animal ModelEffectReference
MiceDose-dependently protects against maximal electroshock seizures. medchemexpress.commedchemexpress.eu
Rats and MiceFull protection against maximal electroshock seizures was obtained at oral doses of 10 mg/kg. probechem.comnih.gov

The therapeutic utility of an anticonvulsant is influenced by its pharmacokinetic and pharmacodynamic profile, including its speed of onset and how long its effects last. The time-course of protection by this compound is marked by a rapid onset and a long duration of action. medchemexpress.commedchemexpress.comnih.gov Research indicates that the anticonvulsant effects begin quickly, within an hour of administration, and are sustained for 24 hours or longer. nih.gov In chronically epileptic rats, a modest but significant acute anticonvulsant effect was observed for approximately 6 hours following a single injection. nih.gov

Onset and Duration of Anticonvulsant Action for this compound
ParameterFindingReference
Onset of ActionFast (≤ 1 hour) nih.gov
Duration of ActionLong (≥ 24 hours) nih.gov

Modulation of Motor Function and Basal Ganglia Activity by this compound

The basal ganglia are a group of subcortical nuclei critical for motor control, and their function is heavily modulated by glutamate neurotransmission. nih.govnih.gov As an NMDA receptor antagonist, this compound can influence motor activity and has been studied in models of movement disorders like Parkinson's disease. nih.govnih.govresearchgate.net NMDA receptor antagonists have been shown to reverse catalepsy and muscle rigidity induced by dopamine (B1211576) receptor blockade in rats. nih.govcyberleninka.ru Specifically, this compound has been found to reverse haloperidol-induced catalepsy in these animals. scienceopen.com

However, the effects on motor function can be complex. While showing potential in some models, unexpected effects were observed in MPTP-treated marmosets, a primate model of Parkinson's disease, where low doses of this compound counteracted the antiparkinsonian effects of L-DOPA. nih.gov Furthermore, at doses approximately ten times higher than those required for anticonvulsant protection, this compound caused motor-debilitating effects, as evidenced by impaired performance on the rotarod test. nih.gov

Reversal of Pharmacologically-Induced Catalepsy

Catalepsy, a state of motor immobility and muscular rigidity, can be pharmacologically induced in animal models, often using dopamine receptor antagonists like haloperidol (B65202), to simulate symptoms associated with Parkinson's disease. Studies have shown that this compound is effective in counteracting this induced state.

In rats treated with haloperidol, administration of this compound has been observed to dose- and time-dependently reverse the induced catalepsy. nih.gov This effect is consistent with the activity of other NMDA receptor antagonists, which are known to reverse catalepsy and muscle rigidity caused by dopamine receptor blockade. nih.govresearchgate.netcore.ac.ukresearchgate.net Specifically, this compound reduces the amount of time the animals spend in a cataleptic posture. nih.gov When compared to other NMDA receptor antagonists, the potency for reversing haloperidol-induced catalepsy was ranked, with MK-801 being more potent than this compound. nih.gov

Table 1: Effect of this compound on Haloperidol-Induced Catalepsy

Summary of findings on the efficacy of this compound in reversing catalepsy induced by haloperidol in rat models.

ParameterObservationSource
Primary EffectReverses haloperidol-induced catalepsy nih.gov
Nature of EffectDose- and time-dependent reduction in time spent in abnormal posture nih.gov
Comparative PotencyLess potent than MK-801 nih.gov

Effects on Midbrain Dopamine Neuron Firing Activity in Ventral Tegmental Area

The ventral tegmental area (VTA) is a critical brain region for dopamine production and is implicated in reward, motivation, and cognition. The firing patterns of VTA dopamine neurons are modulated by various neurotransmitter systems, including glutamate acting on NMDA receptors.

Research utilizing extracellular single-unit cell recording has demonstrated that this compound increases the activity of VTA dopamine neurons. nih.govki.se Administration of the compound leads to an increase in both the firing rate and the percentage of burst firing activity of these neurons. nih.govresearchgate.net This excitatory effect is believed to result from the blockade of NMDA receptors on inhibitory interneurons, which in turn disinhibits the dopamine neurons, leading to their increased activity. researchgate.net The increase in firing frequency typically becomes apparent approximately five minutes after administration. researchgate.net These findings align with observations that other NMDA receptor antagonists also produce an excitation of midbrain dopamine neurons. oup.com

Table 2: Impact of this compound on VTA Dopamine Neuron Firing

Data illustrating the change in firing rate of Ventral Tegmental Area (VTA) dopamine neurons following intravenous administration of this compound, based on published research findings.

Time Post-Administration (minutes)Change in Firing Rate (% of Basal)Source
1~105% researchgate.net
5~130% researchgate.net
10~145% researchgate.net
15~155% researchgate.net
20~160% researchgate.net

Impact of this compound on Cognitive and Behavioral Paradigms

The functional consequences of NMDA receptor antagonism by this compound have been explored in behavioral models that assess sensorimotor processing and general activity levels.

Alterations in Locomotor Activity and Operant Performance

The effects of this compound extend to general motor output and performance in goal-directed tasks. Research indicates that the compound increases locomotor activity in a manner similar to phencyclidine (PCP), another NMDA receptor antagonist. nih.gov

In tasks assessing operant performance, which measures motivated behavior, the effects of this compound can be complex. Some studies report variable, bidirectional effects on responding in variable interval schedules of reinforcement. researchgate.net However, at higher doses, this compound has been shown to decrease the performance of rats in operant tasks. researchgate.netresearchgate.net

Table 3: Behavioral Effects of this compound

Summary of the observed effects of this compound on sensorimotor gating, locomotor activity, and operant behavior in preclinical models.

Behavioral ParadigmObserved Effect of this compoundSource
Prepulse Inhibition (PPI)Robustly decreases/disrupts PPI ki.senih.gov
Locomotor ActivityIncreases locomotor activity (PCP-like) nih.gov
Operant PerformanceVariable bidirectional effects; decreased performance at high doses researchgate.netresearchgate.net

Translational Research and Therapeutic Potential of Sdz 220 581

SDZ 220-581 as a Research Tool in Parkinson's Disease Pathophysiology

Parkinson's disease (PD) is fundamentally characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta. nih.govnih.gov This neuronal degeneration leads to significant disruptions in the basal ganglia motor circuit, where glutamate (B1630785) is a key excitatory neurotransmitter. nih.govmdpi.com Research using tools like this compound has been crucial in elucidating the downstream effects of dopamine (B1211576) depletion on glutamatergic systems.

The loss of dopamine in Parkinson's disease results in a cascade of changes within the basal ganglia, leading to a state of pathological glutamatergic overactivity. nih.gov This hyperactivity is considered a major contributor to the cardinal motor symptoms of the disease, such as rigidity and slowed movement (bradykinesia). nih.govscienceopen.com

This compound has been instrumental in testing this hypothesis in preclinical models. In widely used rat models of Parkinson's disease, the administration of this compound has been shown to reverse motor deficits. americanchemicalsuppliers.comnih.gov Specifically, it effectively reduces haloperidol-induced catalepsy, a state of motor immobility used to model parkinsonian symptoms. nih.govnih.gov By antagonizing NMDA receptors, this compound demonstrates that blocking this excessive glutamatergic signaling can alleviate motor impairment, providing direct evidence for the role of glutamate in mediating these symptoms. mdpi.comkcl.ac.uk

Research ModelEffect of this compound AdministrationImplication for Parkinson's Pathophysiology
Haloperidol-Induced Catalepsy in Rats Dose- and time-dependently reduced the time spent in cataleptic postures. nih.govDemonstrates that blocking NMDA receptors can counteract motor rigidity, supporting the hypothesis that glutamatergic hyperactivity contributes to motor symptoms. nih.gov
General Preclinical PD Models Attenuates catalepsy and counteracts parkinsonian rigidity. mdpi.comConfirms the potential of competitive NMDA receptor antagonists to address motor disturbances arising from dopamine depletion. nih.gov

Beyond its role in motor symptoms, glutamatergic overactivity is implicated in the ongoing neurodegenerative process itself through a mechanism known as excitotoxicity. nih.gov The excessive stimulation of NMDA receptors can lead to an influx of calcium ions that triggers apoptotic pathways, contributing to neuronal death. mdpi.com It is hypothesized that this excitotoxic process may exacerbate the progressive loss of the remaining dopaminergic neurons in the substantia nigra of PD patients. nih.gov

This compound in the Context of Schizophrenia Research

The glutamatergic system, and specifically the NMDA receptor, is also a central focus of research into the pathophysiology of schizophrenia. The NMDA receptor hypofunction hypothesis posits that reduced function of this receptor is a key underlying factor in the development of the disorder's symptoms. plos.orgfrontiersin.org

The NMDA receptor hypofunction hypothesis is supported by findings that antagonists of this receptor can replicate the full spectrum of positive, negative, and cognitive symptoms of schizophrenia in healthy individuals. plos.orgfrontiersin.org this compound serves as a critical experimental tool to model this hypofunctional state in animals. A key measure used in this research is prepulse inhibition (PPI), a test of sensorimotor gating that is typically deficient in individuals with schizophrenia. nih.gov

Research has shown that administration of this compound robustly disrupts PPI in rats. nih.govki.se This finding is significant because it confirms that blockade of the glutamate recognition site on the NMDA receptor, the specific target of this compound, is sufficient to produce schizophrenia-relevant behavioral deficits. nih.gov In other studies involving genetically modified mice, an increased sensitivity to the PPI-disruptive effects of this compound was observed, further linking the compound's mechanism of action to the core tenets of the hypofunction hypothesis. rsc.org

Kynurenic acid (KYNA) is an endogenous metabolite of tryptophan that acts as an antagonist at several receptors, including the NMDA receptor. nih.govki.se Elevated levels of KYNA have been found in the brains of patients with schizophrenia, suggesting it may be a key endogenous contributor to NMDA receptor hypofunction in the disease. ki.se

A pivotal question in this area is which of KYNA's receptor targets is responsible for its schizophrenia-like effects. Research using this compound has been crucial in answering this. Studies were designed to compare the effects of elevated KYNA with those of compounds that selectively block its different targets. It was found that this compound, which blocks the same glutamate site as KYNA on the NMDA receptor, successfully mimicked the PPI disruption caused by elevated KYNA. nih.gov In contrast, antagonists for KYNA's other targets, such as the glycine (B1666218) site of the NMDA receptor or the α7 nicotinic acetylcholine (B1216132) receptor, failed to alter PPI. nih.govki.se Furthermore, both elevated KYNA and direct administration of this compound were found to increase the firing activity of ventral tegmental area (VTA) dopamine neurons, an effect consistent with models of psychosis. ki.seoup.com These findings strongly indicate that the psychotogenic effects of KYNA are primarily mediated through its antagonism at the NMDA receptor's glutamate binding site, a mechanism clarified by the specific action of this compound. ki.se

Research AreaEffect of this compound AdministrationImplication for Schizophrenia Research
Prepulse Inhibition (PPI) / Sensorimotor Gating Robustly reduced PPI in rats. nih.govki.seConfirms that blocking the NMDA receptor glutamate site is sufficient to induce schizophrenia-relevant sensorimotor gating deficits. nih.gov
Interaction with Kynurenic Acid (KYNA) Mimicked the PPI-disrupting effects of elevated KYNA. nih.gov Increased firing of VTA dopamine neurons, similar to KYNA. ki.seDemonstrates that the schizophrenia-like effects of endogenous KYNA are mediated primarily through its action at the NMDA receptor glutamate site. nih.govki.se

Broader Implications for Neuropsychiatric Disorders

The translational research involving this compound in both Parkinson's disease and schizophrenia underscores the broader significance of NMDA receptor function across a range of neuropsychiatric disorders. mdpi.com Its utility as a selective competitive antagonist allows researchers to parse the specific contributions of the glutamate binding site to complex disease states. nih.gov This is critical, as the NMDA receptor has multiple modulatory sites that can be targeted, and understanding the role of each is essential for developing targeted therapeutics.

By helping to confirm the roles of glutamatergic overactivity in Parkinson's motor symptoms and NMDA hypofunction in schizophrenia-like behaviors, research with this compound solidifies the NMDA receptor as a viable and important target for drug development. mdpi.comrsc.org The insights gained from using this compound help pave the way for novel therapeutic strategies aimed at modulating glutamatergic neurotransmission to treat not only Parkinson's disease and schizophrenia but potentially other conditions where NMDA receptor dysfunction is implicated, such as depression and other neurodegenerative diseases. mdpi.comtocris.com

Potential in Excitotoxicity-Related Conditions

Excitotoxicity is a pathological process in which excessive stimulation by neurotransmitters, such as glutamate, leads to neuronal damage and death. unsw.edu.au This process is a key factor in the progression of several neurodegenerative disorders. researchgate.netnih.gov this compound, a competitive antagonist of the NMDA receptor, has shown promise in mitigating the detrimental effects of excitotoxicity. nih.govtocris.com By blocking the NMDA receptor, this compound can prevent the excessive influx of calcium ions into neurons, a primary trigger for the excitotoxic cascade that leads to cell death. nih.gov

Research has demonstrated the neuroprotective effects of this compound in various preclinical models of excitotoxicity. nih.gov One notable study highlighted its efficacy in reducing striatal lesions induced by quinolinic acid, a potent excitotoxin, in rats. nih.gov Furthermore, in a rat model of focal cerebral ischemia, a condition where excitotoxicity plays a significant role, this compound was found to reduce the size of the resulting infarct. nih.gov This suggests its potential as a therapeutic agent in conditions such as stroke.

The compound has demonstrated a rapid onset and long duration of action, with full protection against maximal electroshock-induced seizures in both rats and mice at oral doses of 10 mg/kg. nih.gov This sustained activity is a crucial characteristic for a potential therapeutic agent.

Research Findings on this compound in Excitotoxicity Models
Excitotoxicity ModelOrganismKey FindingsReference
Quinolinic acid-induced striatal lesionsRatsReduced the extent of striatal lesions in a dose-dependent manner. nih.gov
Middle Cerebral Artery Occlusion (MCAO) - Focal Cerebral IschemiaRatsReduced infarct size by 40-50% when administered intravenously before the event and by 20-30% when given one hour after. Oral administration also provided significant protection. nih.gov
Maximal Electroshock-Induced Seizures (MES)Rats and MiceProvided full protection at oral doses of 10 mg/kg, with a rapid onset and long duration of action. nih.gov

Considerations for Central Nervous System Penetration

A significant hurdle in the development of therapeutics for neurological disorders is the ability of a compound to cross the blood-brain barrier (BBB). researchgate.netnih.gov The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. nih.govdrugdiscoverychemistry.com

Many competitive NMDA receptor antagonists are hydrophilic in nature, which limits their ability to permeate the BBB. nih.gov However, this compound is a notable exception. nih.gov Its chemical structure allows it to effectively penetrate the central nervous system, a critical feature for its potential therapeutic applications in neurological conditions. nih.govnih.gov

Methodological Approaches and Future Directions in Sdz 220 581 Research

Design and Synthesis Strategies for NMDA Receptor Antagonists

The development of effective NMDA receptor antagonists is a complex endeavor, focusing on optimizing potency, selectivity, and pharmacokinetic properties. Sdz 220-581 emerges from a lineage of research aimed at overcoming the limitations of earlier compounds.

Structural-Activity Relationships of NMDA Receptor Antagonists

The potency and in vivo efficacy of NMDA receptor antagonists are intrinsically linked to their chemical structure. This compound, chemically known as (S)-alpha-amino 2'-chloro-5-(phosphonomethyl)[1,1'-biphenyl]-3-propanoic acid, is a biphenyl (B1667301) derivative of 2-amino-7-phosphono-heptanoic acid (AP7). nih.govnih.gov The design of this class of compounds represents a significant step in modifying the basic phosphono-amino acid structure to enhance its pharmacological profile.

Key aspects of the structure-activity relationship (SAR) for this class include:

The Biphenyl Moiety : The introduction of a biphenyl group, as seen in this compound and its parent compound SDZ EAB 515, is a critical modification. nih.gov This structural feature is thought to contribute to the compound's ability to be actively transported by the large neutral amino acid carrier, which may improve its bioavailability. nih.gov

Chloro-Substitution : The addition of a chlorine atom to the biphenyl structure in this compound distinguishes it from its precursor, SDZ EAB 515, and contributes to its high potency as a competitive NMDA receptor antagonist. nih.govnih.gov

Phosphono Group : The phosphono group is a common feature in competitive NMDA antagonists that target the glutamate (B1630785) binding site, essential for their antagonist activity. chem-soc.si

Quantitative structure-activity relationship (QSAR) studies on various NMDA inhibitors help to mathematically model and understand how different chemical features correlate with their biological activity, guiding the synthesis of more potent and selective compounds. chem-soc.si

Development of Novel Ligands with Enhanced Pharmacological Properties

The quest for improved NMDA receptor modulators is driven by the need to separate therapeutic effects from undesirable side effects. While early competitive antagonists often had poor blood-brain barrier penetration, this compound was developed as a centrally active compound with good oral activity. tocris.comnih.govnih.govmdpi.com

Future design strategies are increasingly focused on several key areas:

Subunit Selectivity : The NMDA receptor is a heterotetrameric complex composed of different subunits (e.g., GluN1, GluN2A-D). nih.govportlandpress.com Developing ligands that selectively target specific subunits, such as GluN2B, is a major goal. nih.govnovartis.comfrontiersin.org This approach aims to modulate specific neuronal circuits involved in pathology while sparing others, potentially reducing side effects. frontiersin.orgdntb.gov.ua

Allosteric Modulation : Instead of directly competing with glutamate or glycine (B1666218), allosteric modulators bind to different sites on the receptor to either enhance (positive allosteric modulators) or reduce (negative allosteric modulators) its function. nih.govfrontiersin.orgnih.gov This offers a more nuanced way to control receptor activity.

Low-Affinity Channel Blockers : Compounds that block the ion channel pore with low affinity, like memantine, have shown clinical success. researchgate.net This strategy is based on the idea that these blockers preferentially inhibit the excessive, pathological activation of NMDA receptors while preserving their normal physiological function. novartis.com

The development of this compound, with its improved in vivo profile compared to first-generation antagonists, represents an important step in the evolution of NMDA receptor pharmacology, paving the way for these more refined therapeutic strategies. nih.govnovartis.com

Advanced Preclinical Study Designs Utilizing this compound

This compound is extensively used in advanced preclinical models to probe the role of NMDA receptors in various physiological and pathological processes.

In Vivo Electrophysiological Recording Techniques

In vivo electrophysiology allows for the direct measurement of neuronal activity in a living organism, providing critical insights into how compounds like this compound affect neural circuits. fsu.edumdpi.com These techniques can record various signals, from the action potentials of single neurons (single-unit activity) to the collective activity of a population of neurons (local field potentials). fsu.edunsolns.com

Common electrophysiological approaches where this compound could be applied include:

Single-Unit Recording : This technique uses microelectrodes to isolate and record the firing of individual neurons. mdpi.com For instance, studies have shown that administration of this compound increases the firing of dopamine (B1211576) neurons in the ventral tegmental area (VTA). ki.se

Local Field Potential (LFP) Recording : LFPs represent the summed electrical currents from a population of neurons and are thought to reflect synaptic activity. fsu.edu These recordings can be made from deep brain structures in anesthetized or awake animals. fsu.edu

Dorsal Horn Neuron Recording : In models of neuropathic pain, recordings from wide dynamic range (WDR) neurons in the spinal cord's dorsal horn are used to assess how test compounds affect pain processing. nih.govresearchgate.net this compound has shown analgesic activity in such models, which could be further investigated using these electrophysiological methods. nih.gov

These techniques are invaluable for understanding the site and mechanism of action of NMDA antagonists on a circuit level. nsolns.comnih.gov

Sophisticated Behavioral Assays for Neuropsychiatric Phenotypes

This compound is a valuable tool in behavioral pharmacology, particularly in models relevant to neuropsychiatric disorders like schizophrenia and Parkinson's disease.

Prepulse Inhibition (PPI) Models: PPI is a measure of sensorimotor gating, the brain's ability to filter out irrelevant stimuli, which is often deficient in individuals with schizophrenia. nih.gov While noncompetitive NMDA antagonists like phencyclidine (PCP) were known to disrupt PPI, it was initially thought that competitive antagonists did not share this effect. nih.gov However, studies with this compound, a competitive antagonist that effectively penetrates the blood-brain barrier, demonstrated a clear disruption of PPI in rats. tocris.comnih.govnih.gov This finding was crucial, as it indicated that competitive NMDA antagonists, if sufficiently brain-penetrant, produce a behavioral profile similar to psychotomimetic noncompetitive antagonists. nih.gov The PPI disruption caused by this compound can be reversed by antipsychotic drugs such as clozapine (B1669256) and haloperidol (B65202). nih.gov

Catalepsy Models: Haloperidol-induced catalepsy in rats is a widely used preclinical model to screen for compounds with potential anti-Parkinsonian effects. nih.govscienceopen.com Catalepsy is a state of motor immobility and is associated with the blockade of dopamine receptors. nih.gov Research has shown that this compound can dose-dependently reverse this haloperidol-induced catalepsy. nih.govscienceopen.com An assortment of NMDA receptor antagonists, including competitive antagonists like this compound and noncompetitive antagonists like MK-801, have demonstrated the ability to reverse catalepsy and muscle rigidity in these models. nih.govresearchgate.netscispace.com

The following table summarizes key findings from behavioral assays using this compound.

Molecular Neuropharmacological Investigations in Tissue and Cellular Models

To understand the action of this compound at the molecular level, researchers employ a variety of in vitro techniques using isolated tissues and cellular preparations. These studies are essential for characterizing the compound's binding affinity, selectivity, and mechanism of action.

Key investigational methods include:

Radioligand Binding Assays : These assays measure the affinity of a compound for a specific receptor. This compound is characterized as a competitive NMDA receptor antagonist with a high affinity, showing a pKi value of 7.7. medchemexpress.comtocris.commedchemexpress.com In studies investigating potential receptor upregulation following chronic administration of this compound, [3H]CGP-39653 binding assays were used to quantify NMDA receptors, finding no significant increase. nih.gov

Cellular Uptake Assays : These experiments can reveal how a compound interacts with cellular transport mechanisms. For the class of compounds to which this compound belongs, studies found that they inhibit L-phenylalanine uptake by the large neutral amino acid carrier, suggesting this transporter contributes to their bioavailability. nih.gov

In Vitro Electrophysiology : While in vivo recordings assess circuit-level effects, in vitro patch-clamp recordings from brain slices or cultured neurons can provide detailed information about how a compound directly alters the properties of the NMDA receptor ion channel.

These molecular and cellular investigations provide the fundamental pharmacological data that underpins the interpretation of more complex in vivo studies. nih.govscispace.com

Table of Mentioned Compounds

Challenges and Opportunities in NMDA Receptor Antagonist Development for Clinical Translation

The therapeutic potential of NMDA receptor antagonists is often curtailed by a range of developmental hurdles. Many promising compounds have failed in clinical trials due to a combination of poor pharmacokinetic properties, undesirable side effects, and a lack of specificity. nih.govmdpi.com These challenges, however, also present opportunities for innovation, driving the development of next-generation antagonists with improved clinical applicability.

Optimization of Pharmacokinetic Profiles for Central Nervous System Targeting

A primary obstacle in the development of drugs targeting the central nervous system (CNS) is the blood-brain barrier (BBB). nih.gov Many early competitive NMDA receptor antagonists, such as D-2-amino-5-phosphonopentanoic acid (D-AP5) and D-2-amino-7-phosphonoheptanoic acid (D-AP7), are highly polar molecules with poor BBB penetration. nih.gov this compound, a biphenyl-derivative of AP7, was specifically designed to overcome this limitation. nih.govnih.gov

The insertion of a biphenyl-moiety into the AP7 chain enhances the lipophilicity of the molecule, facilitating its passage across the BBB. nih.gov Furthermore, research suggests that this class of compounds may be actively transported into the brain via the large neutral amino acid carrier, contributing to their good oral bioavailability and long-lasting activity in vivo. nih.gov This is a significant advantage over many other competitive NMDA receptor antagonists and represents a key opportunity for further optimization.

Future research in this area will likely focus on fine-tuning the structure of this compound and related analogs to further enhance their pharmacokinetic profiles. This could involve strategies to increase metabolic stability, optimize brain-to-plasma concentration ratios, and prolong the duration of action within the CNS.

Table 1: Pharmacokinetic Profile of Biphenyl-Derivatives of AP7 (including this compound)

ParameterFindingImplication for CNS Targeting
Oral Bioavailability Good oral activity demonstrated in in vivo models. nih.govAllows for less invasive administration routes and improved patient compliance.
Blood-Brain Barrier Penetration Actively transported into the brain. nih.govOvercomes a major hurdle that limits the efficacy of many other competitive NMDA antagonists.
Duration of Action Long-lasting oral activity observed in vivo. nih.govPotential for less frequent dosing schedules.
Mechanism of Transport Inhibition of L-phenylalanine uptake suggests transport via the large neutral amino acid carrier. nih.govProvides a specific mechanism that can be further exploited for targeted delivery.

Future Avenues for Multifunctional Agent Development

The complex and multifactorial nature of many neurodegenerative diseases has led to a growing interest in the development of multifunctional agents, also known as multi-target-directed ligands (MTDLs). nih.govfrontiersin.orgnih.gov This approach aims to design single molecules that can simultaneously modulate multiple pathological pathways, potentially offering greater therapeutic efficacy than single-target drugs. nih.gov

The scaffold of this compound presents an attractive starting point for the design of such multifunctional agents. Its favorable pharmacokinetic properties, including oral bioavailability and CNS penetration, make it an excellent platform for the incorporation of other pharmacophores. For instance, a biophore responsible for the NMDA receptor antagonism of this compound has been identified and could be chemically linked to other moieties that target different aspects of neurodegenerative disease, such as protein aggregation, oxidative stress, or inflammation. nih.govmdpi.com

Future research in this direction could involve the design and synthesis of hybrid molecules that combine the NMDA receptor antagonistic properties of the this compound scaffold with, for example, a cholinesterase inhibitor for Alzheimer's disease or a dopamine agonist for Parkinson's disease. nih.gov This strategy holds the promise of creating novel therapeutics with enhanced efficacy and a more comprehensive approach to treating complex neurological disorders.

Table 3: Conceptual Framework for Multifunctional Agent Development Based on the this compound Scaffold

ComponentFunctionPotential Therapeutic Target
This compound Scaffold Competitive NMDA receptor antagonismExcitotoxicity
Linked Pharmacophore 1 Cholinesterase InhibitionCognitive decline in Alzheimer's disease
Linked Pharmacophore 2 Antioxidant activityOxidative stress in neurodegeneration
Linked Pharmacophore 3 Anti-inflammatory propertiesNeuroinflammation in various CNS disorders

Q & A

Q. What is the mechanism of action of SDZ 220-581, and how is its NMDA receptor antagonism experimentally validated?

this compound acts as a competitive NMDA receptor antagonist, binding reversibly to the glutamate recognition site. Methodologically, its mechanism is validated through radioligand binding assays using tritiated ligands (e.g., [³H]CGP-39653) to measure displacement potency (pKi = 7.7). In vitro electrophysiological studies in hippocampal slices further confirm its ability to block NMDA-induced currents. Ensure purity (>98%) and solubility (e.g., in DMSO or saline) to avoid experimental artifacts .

Q. Which experimental models are most suitable for studying this compound's neuroprotective effects?

Rodent models (rats/mice) are standard for assessing this compound due to their blood-brain barrier (BBB) permeability. For ischemia-reperfusion injury , use middle cerebral artery occlusion (MCAO) models; for neuropathic pain , employ chronic constriction injury (CCI) protocols. Larger animals (e.g., primates) may better approximate human dento-alveolar architecture in translational studies. Always include controls for NMDA receptor specificity (e.g., MK-801 as a non-competitive antagonist) .

Q. How do researchers determine the blood-brain barrier penetration efficiency of this compound?

Utilize in situ brain perfusion techniques in rodents to quantify BBB permeability. Measure brain-to-plasma concentration ratios via LC-MS/MS at timed intervals post-administration. Parallel experiments with BBB-impermeable NMDA antagonists (e.g., AP-5) can validate penetration specificity. Note that ammonium salt formulations enhance oral bioavailability .

Q. What are the critical parameters for optimizing this compound dosing in in vivo studies?

Conduct dose-response curves using escalating doses (e.g., 0.1–10 mg/kg) in pilot studies. Monitor plasma half-life (T½) and brain concentration via microdialysis. Adjust for species-specific metabolism: rats metabolize this compound faster than mice. Include vehicle controls (e.g., saline with 5% DMSO) to isolate compound effects .

Q. How is receptor selectivity for NMDA subtypes assessed?

Perform subunit-specific binding assays using recombinant NMDA receptors (e.g., GluN1/GluN2A vs. GluN1/GluN2B). Compare IC₅₀ values across subtypes. Electrophysiological recordings in HEK293 cells expressing distinct NMDA subunits can further validate selectivity. Cross-test against non-NMDA receptors (e.g., AMPA, kainate) to rule off-target effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound efficacy across neurological models?

Contradictions often arise from interspecies variability (e.g., rodent vs. primate NMDA receptor expression) or differences in experimental endpoints (e.g., infarct volume vs. behavioral recovery). Address this by:

  • Standardizing outcome measures (e.g., NIH Stroke Scale for ischemia).
  • Conducting meta-analyses to pool data from multiple studies, adjusting for covariates like dosing regimen and model severity.
  • Validating findings in orthogonal assays (e.g., ex vivo brain slice viability vs. in vivo functional recovery) .

Q. What methodological strategies mitigate pharmacokinetic variability in this compound studies?

Use population pharmacokinetic modeling to account for inter-individual variability. Incorporate covariates like age, sex, and genetic polymorphisms in metabolic enzymes (e.g., CYP450 isoforms). For chronic studies, employ osmotic minipumps to maintain stable plasma levels. Pair pharmacokinetic data with pharmacodynamic markers (e.g., CSF glutamate levels) .

Q. How do experimental conditions influence this compound's receptor subtype specificity?

Subunit specificity can shift under pathological conditions (e.g., acidosis in ischemic tissue alters GluN2B affinity). Use pH-adjusted binding buffers in vitro to mimic disease states. In vivo, combine this compound with subtype-specific inhibitors (e.g., Ro 25-6981 for GluN2B) to dissect contributions. Single-cell RNA-seq of target tissues can map receptor subtype expression .

Q. What advanced statistical methods are recommended for analyzing this compound receptor binding data?

Apply non-linear regression (e.g., Hill equation) to calculate Ki values from displacement curves. Use bootstrap resampling to estimate confidence intervals for small datasets. For multi-center studies, employ mixed-effects models to account for site-specific variability. Open-source tools like GraphPad Prism or R (drc package) are recommended .

Q. How can synergistic effects between this compound and other NMDA antagonists be systematically evaluated?

Design isobolographic analyses to quantify synergism. Combine this compound with non-competitive antagonists (e.g., memantine) at fixed-ratio doses. Calculate combination indices (CI) using the Chou-Talalay method. Validate in dual-pathway models (e.g., NMDA and AMPA co-activation) to assess translational relevance .

Key Notes for Experimental Design

  • Data Reproducibility : Follow Beilstein Journal guidelines for detailed method reporting, including compound preparation, storage (-20°C), and solvent conditions .
  • Ethical Compliance : Adhere to animal welfare protocols (e.g., ARRIVE guidelines) and obtain institutional approvals before in vivo work .
  • Data Contradictions : Pre-register studies on platforms like Open Science Framework to reduce publication bias and facilitate transparent reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SDZ 220-581
Reactant of Route 2
SDZ 220-581

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.